Cas no 477710-63-7 (3-(TRIFLUOROMETHYL)-N-[4-(([3-(TRIFLUOROMETHYL)PHENYL]SULFINYL)METHYL)PHENYL]BENZENECARBOXAMIDE)

3-(Trifluoromethyl)-N-[4-(([3-(trifluoromethyl)phenyl]sulfinyl)methyl)phenyl]benzenecarboxamide is a specialized organic compound featuring a benzamide core with trifluoromethyl and sulfinyl substituents. Its structural design enhances electronic and steric properties, making it valuable in medicinal chemistry and material science applications. The presence of trifluoromethyl groups improves metabolic stability and lipophilicity, while the sulfinyl linker contributes to conformational flexibility and potential bioactivity. This compound is particularly useful in drug discovery as a scaffold for kinase inhibitors or other therapeutic targets due to its ability to modulate protein-ligand interactions. Its well-defined synthetic route allows for further derivatization, supporting research in structure-activity relationship studies.
3-(TRIFLUOROMETHYL)-N-[4-(([3-(TRIFLUOROMETHYL)PHENYL]SULFINYL)METHYL)PHENYL]BENZENECARBOXAMIDE structure
477710-63-7 structure
Product name:3-(TRIFLUOROMETHYL)-N-[4-(([3-(TRIFLUOROMETHYL)PHENYL]SULFINYL)METHYL)PHENYL]BENZENECARBOXAMIDE
CAS No:477710-63-7
MF:C22H15F6NO2S
Molecular Weight:471.415425539017
CID:5225868

3-(TRIFLUOROMETHYL)-N-[4-(([3-(TRIFLUOROMETHYL)PHENYL]SULFINYL)METHYL)PHENYL]BENZENECARBOXAMIDE 化学的及び物理的性質

名前と識別子

    • 3-(TRIFLUOROMETHYL)-N-[4-(([3-(TRIFLUOROMETHYL)PHENYL]SULFINYL)METHYL)PHENYL]BENZENECARBOXAMIDE
    • 3-(trifluoromethyl)-N-(4-{[3-(trifluoromethyl)benzenesulfinyl]methyl}phenyl)benzamide
    • 3-(trifluoromethyl)-N-[4-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)phenyl]benzenecarboxamide
    • 3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]phenyl]benzamide
    • インチ: 1S/C22H15F6NO2S/c23-21(24,25)16-4-1-3-15(11-16)20(30)29-18-9-7-14(8-10-18)13-32(31)19-6-2-5-17(12-19)22(26,27)28/h1-12H,13H2,(H,29,30)
    • InChIKey: GYMMAWWRKPFKHN-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C(F)(F)F)C=1)(CC1C=CC(=CC=1)NC(C1=CC=CC(C(F)(F)F)=C1)=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 9
  • 重原子数量: 32
  • 回転可能化学結合数: 5
  • 複雑さ: 660
  • XLogP3: 5.2
  • トポロジー分子極性表面積: 65.4

3-(TRIFLUOROMETHYL)-N-[4-(([3-(TRIFLUOROMETHYL)PHENYL]SULFINYL)METHYL)PHENYL]BENZENECARBOXAMIDE Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Key Organics Ltd
2H-443S-5MG
3-(trifluoromethyl)-N-[4-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)phenyl]benzenecarboxamide
477710-63-7 >90%
5mg
£46.00 2023-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629668-50mg
3-(Trifluoromethyl)-N-(4-(((3-(trifluoromethyl)phenyl)sulfinyl)methyl)phenyl)benzamide
477710-63-7 98%
50mg
¥1337.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629668-10mg
3-(Trifluoromethyl)-N-(4-(((3-(trifluoromethyl)phenyl)sulfinyl)methyl)phenyl)benzamide
477710-63-7 98%
10mg
¥747.00 2024-05-12
Key Organics Ltd
2H-443S-10MG
3-(trifluoromethyl)-N-[4-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)phenyl]benzenecarboxamide
477710-63-7 >90%
10mg
£63.00 2023-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629668-5mg
3-(Trifluoromethyl)-N-(4-(((3-(trifluoromethyl)phenyl)sulfinyl)methyl)phenyl)benzamide
477710-63-7 98%
5mg
¥537.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629668-25mg
3-(Trifluoromethyl)-N-(4-(((3-(trifluoromethyl)phenyl)sulfinyl)methyl)phenyl)benzamide
477710-63-7 98%
25mg
¥1386.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629668-1mg
3-(Trifluoromethyl)-N-(4-(((3-(trifluoromethyl)phenyl)sulfinyl)methyl)phenyl)benzamide
477710-63-7 98%
1mg
¥546.00 2024-05-12
Key Organics Ltd
2H-443S-50mg
3-(trifluoromethyl)-N-[4-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)phenyl]benzenecarboxamide
477710-63-7 >90%
50mg
2023-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629668-2mg
3-(Trifluoromethyl)-N-(4-(((3-(trifluoromethyl)phenyl)sulfinyl)methyl)phenyl)benzamide
477710-63-7 98%
2mg
¥619.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629668-20mg
3-(Trifluoromethyl)-N-(4-(((3-(trifluoromethyl)phenyl)sulfinyl)methyl)phenyl)benzamide
477710-63-7 98%
20mg
¥1092.00 2024-05-12

3-(TRIFLUOROMETHYL)-N-[4-(([3-(TRIFLUOROMETHYL)PHENYL]SULFINYL)METHYL)PHENYL]BENZENECARBOXAMIDE 関連文献

3-(TRIFLUOROMETHYL)-N-[4-(([3-(TRIFLUOROMETHYL)PHENYL]SULFINYL)METHYL)PHENYL]BENZENECARBOXAMIDEに関する追加情報

Introduction to 3-(TRIFLUOROMETHYL)-N-[4-(([3-(TRIFLUOROMETHYL)PHENYL]SULFINYL)METHYL)PHENYL]BENZENECARBOXAMIDE (CAS No. 477710-63-7)

3-(TRIFLUOROMETHYL)-N-[4-(([3-(TRIFLUOROMETHYL)PHENYL]SULFINYL)METHYL)PHENYL]BENZENECARBOXAMIDE, identified by its CAS number 477710-63-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule, characterized by its intricate structural framework, incorporates multiple functional groups that contribute to its unique chemical properties and potential biological activities. The presence of trifluoromethyl and sulfinyl substituents in its structure imparts specific electronic and steric effects, making it a valuable candidate for further exploration in drug discovery and development.

The trifluoromethyl group, a well-known pharmacophore, is frequently employed in medicinal chemistry due to its ability to modulate the metabolic stability, lipophilicity, and binding affinity of molecules. Its electron-withdrawing nature enhances the binding interactions of the compound with biological targets, often leading to improved pharmacological efficacy. In contrast, the sulfinyl group introduces a polar moiety that can influence solubility and interact with specific amino acid residues in proteins. The combination of these features in 3-(TRIFLUOROMETHYL)-N-[4-(([3-(TRIFLUOROMETHYL)PHENYL]SULFINYL)METHYL)PHENYL]BENZENECARBOXAMIDE suggests a multifaceted interaction profile that could be exploited for therapeutic purposes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. Studies have demonstrated that compounds containing trifluoromethyl and sulfinyl groups often exhibit promising properties as inhibitors or modulators of key enzymes and receptors involved in various disease pathways. For instance, research has shown that similar structural motifs are present in several FDA-approved drugs used to treat conditions such as cancer, inflammation, and infectious diseases. The potential of 3-(TRIFLUOROMETHYL)-N-[4-(([3-(TRIFLUOROMETHYL)PHENYL]SULFINYL)METHYL)PHENYL]BENZENECARBOXAMIDE as a lead compound for drug development is therefore an exciting area of investigation.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The introduction of the trifluoromethyl group typically requires specialized reagents or catalytic systems, such as palladium-based catalysts or radical-mediated reactions. Similarly, the incorporation of the sulfinyl group often involves sulfonylation reactions using appropriate sulfonyl chlorides or sulfinic acids. The presence of multiple aromatic rings in the structure necessitates careful consideration of regioselectivity to ensure the correct positioning of functional groups.

In terms of biological evaluation, preliminary studies on analogues containing similar structural motifs have revealed intriguing pharmacological profiles. For example, derivatives with trifluoromethyl substituents have been shown to exhibit inhibitory activity against enzymes such as kinases and cytochrome P450 enzymes, which are critical targets in oncology and metabolism research. The sulfinyl group has also been associated with enhanced binding affinity to certain protein receptors due to its ability to form hydrogen bonds and engage in dipole-dipole interactions. These findings suggest that 3-(TRIFLUOROMETHYL)-N-[4-(([3-(TRIFLUOROMETHYLMETHYLPHENYLSULFINYLMETHYLPHENYLBENZENE) might exhibit similar or even superior biological activity.

The potential therapeutic applications of this compound are broad and warrant further investigation. Given its structural complexity and functional group diversity, it could serve as a scaffold for designing novel drugs targeting various diseases. Researchers are particularly interested in exploring its potential as an antineoplastic agent, given the well-documented role of trifluoromethyl containing compounds in disrupting cancer cell proliferation pathways. Additionally, its interaction with inflammatory mediators and immune modulators makes it a promising candidate for developing treatments for autoimmune disorders.

Advances in synthetic methodologies have also made it possible to modify this compound's structure more easily than ever before. Techniques such as combinatorial chemistry and high-throughput screening allow researchers to generate libraries of derivatives rapidly, enabling faster identification of biologically active molecules. The use of automated synthesis platforms further enhances efficiency by reducing manual labor and minimizing human error.

The role of computational tools in drug discovery cannot be overstated. Software packages capable of predicting molecular properties such as solubility, permeability, and metabolic stability are essential for guiding experimental design. By leveraging these tools early in the discovery process, researchers can prioritize promising candidates while avoiding those less likely to succeed clinically. This approach not only saves time but also reduces costs associated with synthesizing large numbers of non-viable compounds.

Future research directions may include exploring novel synthetic routes to improve scalability and cost-effectiveness for producing larger quantities needed for preclinical studies. Additionally, investigating the compound's mechanism(s) of action will be crucial for understanding how it interacts with biological targets at a molecular level—a key step toward optimizing its therapeutic potential.

In conclusion,3-(TRIFLUOROMETHYL)-N-[4-(([3-(TRIFLUOROMETHYLMETHYLPHENYLSULFINYLMETHYLPHENYLBENZENE) (CAS No, 477710-63-7) represents an intriguing molecule with significant potential as a pharmaceutical lead compound due to its unique structural features including multiple aromatic rings, trifluoromethyl,and sulfinyl groups, respectively, contributing towards favorable physicochemical properties, binding affinity,and diverse biological activities, respectively, making it an exciting subject for further exploration, particularly within oncology, inflammation,and other therapeutic areas where similar structural motifs have shown promise, respectively, underscoring both its scientific interest, respectively,and clinical relevance, respectively,,

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